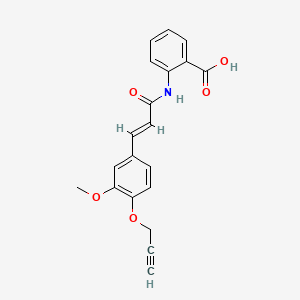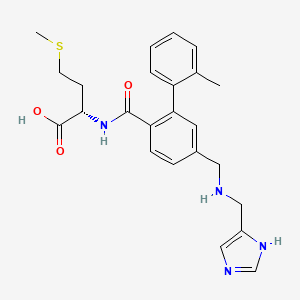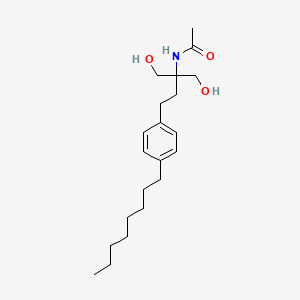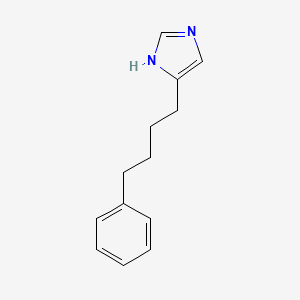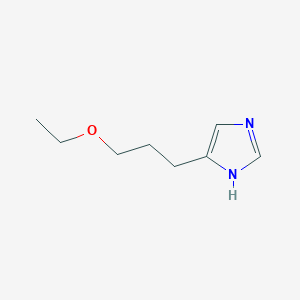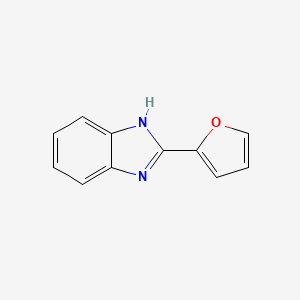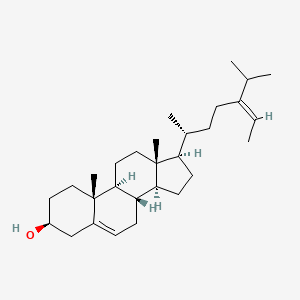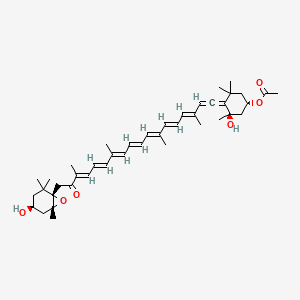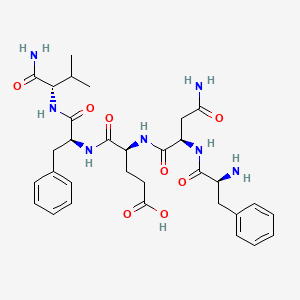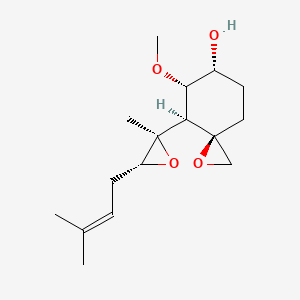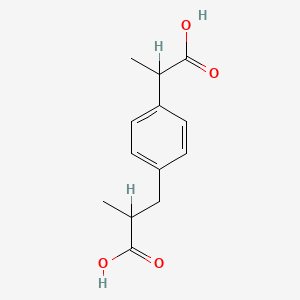
Carboxyibuprofen
准备方法
合成路线和反应条件
布洛芬羧酸的合成通常涉及从异丁苯开始的几个步骤。一种传统的方法是 Boots 法,该方法涉及异丁苯的傅克酰基化反应,生成 4-异丁酰基苯。 然后通过一系列反应将该中间体转化为布洛芬羧酸,包括水解和脱羧反应 .
另一种方法是霍奇斯特法,该方法更高效且对环境更友好。 该方法涉及在酸性水性介质中,使用钯催化剂,将 1-(4'-异丁基苯基)乙醇与一氧化碳进行羰基化反应 .
工业生产方法
布洛芬羧酸的工业生产通常采用 Boots-Hoechst-Celanese (BHC) 法,该方法结合了 Boots 法和 Hoechst 法。 该方法效率很高,可以生产出高产率的化合物 .
化学反应分析
反应类型
布洛芬羧酸会经历几种类型的化学反应,包括:
常用试剂和条件
酯化: 通常涉及醇和酸催化剂。
盐形成: 涉及碱,如氢氧化钠或氢氧化钾。
卤化: 涉及卤素,如氯或溴,通常在催化剂存在下进行。
主要产物
酯化: 生成布洛芬羧酸酯。
盐形成: 生成盐,如布洛芬钠。
卤化: 生成布洛芬羧酸的卤代衍生物。
科学研究应用
作用机制
布洛芬羧酸通过抑制环氧合酶 (COX) 酶起作用,该酶参与前列腺素的产生。前列腺素是引起人体疼痛、炎症和发热的化学物质。 通过阻断 COX 酶,布洛芬羧酸降低了这些前列腺素的水平,从而缓解症状 .
相似化合物的比较
类似化合物
萘普生: 另一种具有类似抗炎和镇痛特性的非甾体抗炎药.
阿司匹林: 一种较老的非甾体抗炎药,它也抑制 COX 酶,但其安全性特征不同.
酮洛芬: 在作用机制和治疗效果方面类似于布洛芬羧酸.
独特性
布洛芬羧酸在其疗效和安全性的平衡方面是独一无二的。 与阿司匹林相比,它不太可能引起胃肠道副作用,并且与萘普生相比,其起效速度更快 . 此外,由于高效工业工艺的开发,其合成对环境更友好 .
属性
IUPAC Name |
3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVLBIVDYADZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016127 | |
| Record name | Carboxyibuprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15935-54-3 | |
| Record name | Carboxyibuprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15935-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxyibuprofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxyibuprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYIBUPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI5XR466K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Unlike its parent compound, ibuprofen, carboxyibuprofen is generally considered pharmacologically inactive. There is no research in the provided articles suggesting that it directly interacts with specific targets to elicit downstream effects.
A: * Molecular Formula: C13H16O4* Molecular Weight: 236.27 g/mol* Spectroscopic Data: While the provided articles don't provide complete spectroscopic data, research indicates that this compound stereoisomers can be characterized by circular dichroism spectroscopy.
ANone: The provided research articles focus primarily on the biological and analytical aspects of this compound. Information on its material compatibility and stability outside of biological systems and analytical procedures is not discussed.
ANone: There is no mention of this compound possessing catalytic properties or being utilized in catalytic applications within the provided research.
A: The carboxyl group in this compound significantly alters its pharmacological properties compared to ibuprofen. The research indicates that this modification renders this compound largely inactive. This highlights the importance of the carboxylic acid group in ibuprofen for its pharmacological action.
ANone: The provided articles do not discuss formulation strategies specifically for this compound. As a metabolite, its formulation is not a primary concern.
ANone: The provided articles primarily focus on the scientific aspects of this compound and do not delve into specific SHE regulations concerning this ibuprofen metabolite.
A: Research indicates that this compound is primarily excreted in urine, both in free and conjugated forms.
A: Yes, research has shown that the different stereoisomers of this compound exhibit different pharmacokinetic profiles.
ANone: The provided articles primarily focus on this compound as a metabolite of ibuprofen and do not elaborate on any specific in vitro or in vivo studies exploring its potential biological activity.
ANone: As a largely inactive metabolite, resistance development to this compound is not a relevant concern addressed in the provided research.
A: Yes, a case study reported an accumulation of this compound in the plasma of a patient following a significant ibuprofen overdose.
ANone: The provided research does not mention any specific drug delivery strategies designed to target this compound to specific tissues. As a metabolite, its targeted delivery is not a primary focus.
A: While the presence of this compound can indicate ibuprofen exposure, research suggests that using it as a sole biomarker for validating recent ibuprofen use may not be reliable.
ANone: Various analytical methods are mentioned in the research for analyzing this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique is frequently used, often in combination with chiral stationary phases for separating and quantifying this compound stereoisomers. , , , ,
- Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity for analyzing this compound and other ibuprofen metabolites.
- Capillary Electrophoresis (CE): This technique provides a rapid and efficient approach for separating and analyzing this compound.
ANone: Common extraction techniques include:
- Solid-Phase Extraction (SPE): This method is widely used for extracting and concentrating this compound from biological matrices.
- Liquid-Liquid Extraction (LLE): This technique is employed to isolate this compound from biological samples based on its differential solubility in two immiscible liquids.
- Solid-Phase Microextraction (SPME): This technique offers a solvent-free approach for extracting this compound from samples.
- Liquid-Phase Microextraction (LPME): This miniaturized extraction technique requires minimal solvent consumption and is suitable for analyzing this compound in complex matrices like urine.
A: Research highlights that this compound has been detected in various environmental water samples, indicating its presence as a contaminant. , Various factors can contribute to its attenuation in rivers, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




